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Compound of Interest

4-Benzyl-2-(chloromethyl)-1,4-
Compound Name:
oxazepane

Cat. No.: B177283

An In-Depth Technical Guide to the Biological Activity of 1,4-Oxazepane Derivatives

Abstract

The 1,4-oxazepane motif, a seven-membered saturated heterocycle, has emerged as a
privileged scaffold in modern medicinal chemistry.[1][2] Its inherent three-dimensional structure,
conformational flexibility, and synthetic accessibility have established it as a versatile core for
developing novel therapeutics across multiple disease areas.[1][3] Unlike its well-trodden six-
membered analog, morpholine, the 1,4-oxazepane ring offers a larger and more flexible
framework, enabling broader exploration of chemical space and potentially novel interactions
with biological targets.[3] This guide provides a comprehensive overview of the diverse
biological activities of 1,4-oxazepane derivatives, detailing their mechanisms of action,
structure-activity relationships (SAR), and the experimental protocols used for their evaluation.
We will delve into their applications in central nervous system (CNS) disorders, oncology, and
inflammatory diseases, offering field-proven insights for researchers, scientists, and drug
development professionals.

The 1,4-Oxazepane Scaffold: A Structural and
Synthetic Overview

The 1,4-oxazepane core consists of a seven-membered ring containing oxygen and nitrogen
atoms at the 1 and 4 positions, respectively. This structure is essentially a one-carbon homolog
of morpholine.[2] The increased ring size imparts greater conformational freedom compared to
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the more rigid chair conformation of morpholine, which can be highly advantageous for
optimizing binding to complex protein targets.[3]

The synthesis of 1,4-oxazepane derivatives is tractable, with several established routes. A
common and robust method involves the reductive amination of a suitable aldehyde or ketone
with a 2-(2-aminoethoxy)ethanol derivative, followed by cyclization.[1] Another powerful
approach utilizes the intramolecular cyclization of N-propargylic f-enaminones, often catalyzed
by gold compounds.[2] The choice of synthetic route is dictated by the desired substitution
pattern and the need for stereochemical control.

Below is a generalized workflow for the synthesis of 2,4-disubstituted 1,4-oxazepanes, a class
of compounds that has shown significant biological activity.

2-(2-Aminoethoxy)ethanol Form Imine Intermediate Stir in Methanol Reduce Imine Reductive Amination Isolate Crude Product Work-up & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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